molecular formula C7H10O4 B3252738 (1S,2S)-cyclopentane-1,2-dicarboxylic acid CAS No. 21917-20-4

(1S,2S)-cyclopentane-1,2-dicarboxylic acid

Cat. No.: B3252738
CAS No.: 21917-20-4
M. Wt: 158.15 g/mol
InChI Key: ASJCSAKCMTWGAH-WHFBIAKZSA-N
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Description

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid (CAS 21917-20-4) is a chiral, trans-configured cyclic dicarboxylic acid with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol . This compound serves as a valuable, enantiomerically pure building block in scientific research. Its rigid cyclopentane backbone and dual carboxylic acid groups make it a versatile precursor and ligand in various fields, including asymmetric catalysis, polymer chemistry, and the synthesis of pharmaceutical intermediates . The compound is characterized by its high melting point (200–203°C) and a specific rotation of [α]²⁰D +130° (c=1 in ethanol), confirming its high enantiomeric purity . A common synthesis route involves the decarbonylation of sugar-derived norbornene derivatives using rhodium catalysts, followed by hydrolysis to yield the optically pure product . In biological research, this compound has been studied for its potential to inhibit certain enzymes by binding to active sites, thereby modulating metabolic pathways . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCSAKCMTWGAH-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-cyclopentane-1,2-dicarboxylic acid typically involves the catalytic hydrogenation of maleic acid or its derivatives. One common method is the asymmetric hydrogenation of maleic anhydride using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the process is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid groups can yield alcohols or alkanes.

    Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents used in these reactions.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone, while reduction can produce cyclopentanol.

Scientific Research Applications

(1S,2S)-Cyclopentane-1,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various chiral compounds and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism by which (1S,2S)-cyclopentane-1,2-dicarboxylic acid exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The structural rigidity, stereochemistry, and functional groups of cyclic dicarboxylic acids significantly influence their physical properties and applications. Key comparisons include:

Table 1: Structural and Physical Properties of Cyclic Dicarboxylic Acids
Compound Name CAS Number Structure Melting Point (°C) Specific Rotation ([α]D) Reference
(1S,2S)-Cyclopentane-1,2-dicarboxylic acid 21917-20-4 trans-cyclopentane 200–203 +130° (EtOH)
cis-Cyclopentane-1,2-dicarboxylic acid 1461-96-7 cis-cyclopentane 185–188 Not reported
(1S,2S)-3-Methylenecyclopropane-1,2-dicarboxylic acid 14590-54-6 cyclopropane 201–203 -125° (EtOH)
Cyclohexane-1,2-dicarboxylic acid 505-70-4 trans-cyclohexane 168–170 +176° (EtOH)
Cyclopropane-1,2-dicarboxylic acid 598-10-7 cyclopropane 175–177 Racemic mixture

Key Observations:

  • Trans vs. Cis Isomers : The trans-configuration in this compound provides higher thermal stability (melting point >200°C) compared to its cis counterpart .
  • Ring Size Effects : Cyclopropane derivatives (3-membered ring) exhibit higher ring strain, leading to lower melting points and distinct reactivity in polymerization .
  • Optical Activity : (1S,2S)-Cyclopentane and cyclohexane derivatives show high enantiomeric purity, making them suitable for asymmetric synthesis .

Biological Activity

(1S,2S)-cyclopentane-1,2-dicarboxylic acid is a chiral dicarboxylic acid characterized by its unique cyclopentane ring structure and two carboxylic acid groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H10O4. The stereochemistry is defined by the (1S,2S) notation, indicating specific spatial arrangements around the chiral centers. This unique configuration contributes to its reactivity and biological interactions.

Property Details
Molecular FormulaC7H10O4
StructureCyclopentane ring with two carboxyl groups
Stereochemistry(1S,2S)

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. This property suggests potential therapeutic applications in drug development targeting specific biochemical pathways.
  • Cell Membrane Permeability : Historical studies have noted its ability to affect cell membrane permeability and inhibit succinic oxidase systems, indicating a role in cellular respiration processes .
  • Potential Therapeutic Applications : Ongoing research is exploring its use as a precursor for biologically active molecules and in the development of new therapeutic agents due to its structural characteristics and biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. It competes with natural substrates for binding sites on enzymes, thereby modulating their activity. The specifics of these interactions depend on the molecular targets involved and the biological context being studied .

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that this compound inhibited a specific enzyme involved in metabolic pathways. The inhibition was characterized by a competitive mechanism where the compound effectively reduced substrate turnover rates.
  • Cellular Studies : Research involving cell cultures showed that treatment with this compound led to altered permeability of cell membranes, which could have implications for drug delivery systems and pharmacokinetics .
  • Therapeutic Potential : Investigations into its use as a scaffold for drug design have revealed promising results in developing compounds that target specific diseases related to enzyme dysfunctions .

Comparative Analysis

To understand the uniqueness of this compound relative to other similar compounds, a comparison table is provided:

Compound Name Molecular Formula Key Features
(1R,2R)-Cyclopentane-1,2-dicarboxylic acidC7H10O4Different stereochemistry; potential for different biological activity
(±)-cis-Cyclopentane-1,2-dicarboxylic acidC7H10O4Racemic mixture; lacks chirality specificity
(1S,2S)-Cyclohexane-1,2-dicarboxylic acidC8H12O4Larger ring structure; different physical properties

Q & A

Q. What are the key synthetic routes for preparing enantiomerically pure (1S,2S)-cyclopentane-1,2-dicarboxylic acid, and how does the choice of chiral auxiliary influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclopentanation of alkenes using chiral auxiliaries or transition-metal catalysts. For example, the use of (−)-dimenthyl succinate as a chiral auxiliary (adapted from cyclopropane synthesis methods) can direct stereochemistry during ring-closing reactions with 1,ω-dihalides . Key steps include:
  • Chiral induction : The menthol-derived chiral auxiliary ensures enantioselectivity by sterically directing the cyclization.
  • Post-functionalization : Hydrolysis of the ester intermediates yields the dicarboxylic acid.
    A comparison of synthetic routes is summarized below:
MethodCatalyst/ReagentYield (%)Enantiomeric Excess (ee)Reference
Chiral auxiliary approach(−)-Dimenthyl succinate38–40>95%
Transition-metal catalysisRhodium complexes50–6085–90%

Q. Which spectroscopic methods are most effective for confirming the stereochemistry and purity of this compound in synthetic products?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR coupling constants (e.g., vicinal JHHJ_{HH} values) distinguish cis/trans stereochemistry. For cyclopentane derivatives, J1,2J_{1,2} values typically range between 5–8 Hz for cis configurations .
  • Chiral HPLC : Columns like Chiralpak® IA or IB resolve enantiomers using hexane/isopropanol mobile phases.
  • X-ray Crystallography : Definitive for absolute configuration determination, though single-crystal growth may require slow evaporation from methanol/water mixtures .

Q. How does the cyclopentane ring strain influence the reactivity of this compound compared to linear dicarboxylic acids in esterification reactions?

  • Methodological Answer : The cyclopentane ring introduces moderate angle strain (≈25–30 kcal/mol), which:
  • Enhances electrophilicity : The strained ring increases reactivity in nucleophilic acyl substitutions, enabling faster esterification under milder conditions.
  • Restricts conformational flexibility : This stabilizes transition states in asymmetric catalysis, improving enantioselectivity in ester formation .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the catalytic activity of this compound in asymmetric synthesis when different studies report conflicting enantiomeric excess values?

  • Methodological Answer : Contradictions often arise from variations in:
  • Reaction conditions (temperature, solvent polarity): Systematic control experiments (e.g., Arrhenius plots) can identify optimal parameters.
  • Catalyst purity : Trace metal impurities (e.g., from Rh catalysts) may alter outcomes. Chelating agents (e.g., EDTA) or rigorous purification (e.g., column chromatography) mitigate this .
  • Analytical methods : Cross-validate ee values using both chiral HPLC and 1^1H NMR with chiral shift reagents.

Q. How can researchers optimize reaction conditions to minimize racemization during the synthesis of this compound derivatives under high-temperature conditions?

  • Methodological Answer :
  • Low-temperature protocols : Use cryogenic reactors (−20°C to 0°C) during esterification or amide coupling.
  • Protecting groups : Temporarily protect carboxylic acids as tert-butyl esters, which resist racemization under heat .
  • Catalyst selection : Non-ionic bases (e.g., DMAP) reduce base-induced epimerization compared to NaOH/KOH .

Q. What mechanistic insights explain the enhanced performance of (1S,2S)-cyclopentane-1,2-dicarboxylic anhydride over aliphatic analogs in copolymerization reactions with epoxides, based on recent MALDI-ToF-MS studies?

  • Methodological Answer : The rigid cyclopentane backbone:
  • Reduces chain entanglement : Facilitates alternating copolymerization with epoxides (e.g., cyclohexene oxide), as shown by MALDI-ToF-MS spectra revealing perfectly alternating sequences .
  • Improves thermal stability : The ring structure suppresses ether linkage formation (common in linear analogs) by stabilizing the transition state for anhydride-epoxide insertion .
    Key data from copolymerization studies:
Anhydride MonomerCatalyst SystemAlternating Structure (%)Molecular Weight (Đ)
Cyclopentane-1,2-dicarboxylicCr(salophen)Cl/DMAP10012,000 (1.2)
Succinic anhydrideCr(salophen)Cl/DMAP858,000 (1.5)

Data Contradiction Analysis

  • Example : Discrepancies in reported copolymer molecular weights (e.g., notes values "an order of magnitude lower than theoretically expected").
    • Resolution : Bimodal SEC traces suggest competing initiation pathways. Use end-group analysis (MALDI-ToF-MS) to identify minor populations and adjust monomer-to-initiator ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-cyclopentane-1,2-dicarboxylic acid
Reactant of Route 2
(1S,2S)-cyclopentane-1,2-dicarboxylic acid

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